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molecular formula C11H11BrClN3O B8800151 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)-1-methylcyclobutanol CAS No. 1447607-65-9

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)-1-methylcyclobutanol

Cat. No. B8800151
M. Wt: 316.58 g/mol
InChI Key: BHANQQWNLCKMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943767B2

Procedure details

A 35% ammonia solution (132 ml, 2.9 moles) was added to a suspension of 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol (22.0 g, 0.06463 mol) in 2-butanol (81 ml). The mixture was heated at 90° C. in a pressure vessel for 15hr then concentrated to ˜130 ml, cooled to room temperature and the solid collected by filtration. This material was washed with water (3×22 mL) and dried at 40° C. under vacuum. To afford the desired product. 1H NMR (DMSO-d6, 400 MHz): δ 7.5 (d, 1H), 7.0 (d, 1H), 6.6 (bs, 2H), 5.1 (s, 1H), 3.4 (pentet, 1H), 2.3-2.4 (m, 4H) and 1.4 (s, 3H).
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[N:4]=[C:5]([CH:13]2[CH2:16][C:15]([CH3:18])([OH:17])[CH2:14]2)[N:6]2[CH:11]=[CH:10][N:9]=[C:8](Cl)[C:7]=12>CC(O)CC>[NH2:1][C:8]1[C:7]2[N:6]([C:5]([CH:13]3[CH2:16][C:15]([CH3:18])([OH:17])[CH2:14]3)=[N:4][C:3]=2[Br:2])[CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
132 mL
Type
reactant
Smiles
N
Name
Quantity
22 g
Type
reactant
Smiles
BrC=1N=C(N2C1C(=NC=C2)Cl)C2CC(C2)(O)C
Name
Quantity
81 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to ˜130 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
This material was washed with water (3×22 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=2N(C=CN1)C(=NC2Br)C2CC(C2)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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